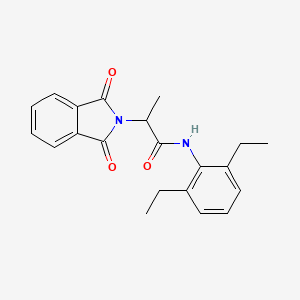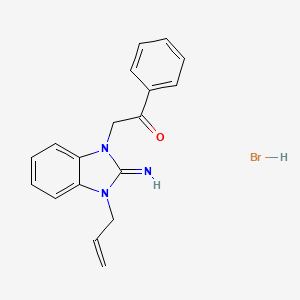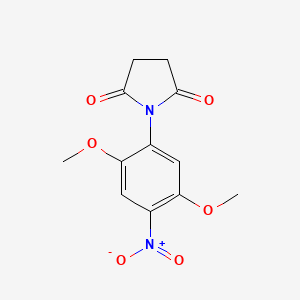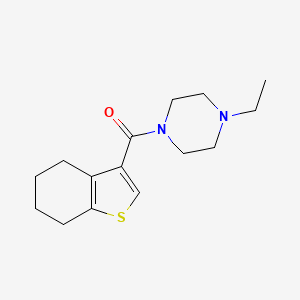![molecular formula C19H21N3O4 B5070338 N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
作用机制
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which play a crucial role in various physiological processes. By inhibiting PDE5, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea increases the levels of cGMP, which leads to the activation of various signaling pathways that are involved in the regulation of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property makes it a potential candidate for the treatment of cancer, as tumors require a blood supply to grow.
实验室实验的优点和局限性
One advantage of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information on its pharmacological properties. However, one limitation of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that its pharmacokinetic properties are not well understood, which may limit its potential therapeutic applications.
未来方向
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another direction is to study its pharmacokinetic properties in more detail, which may lead to the development of more effective formulations. Additionally, the development of analogs of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea may lead to the discovery of compounds with improved pharmacological properties.
合成方法
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea involves the reaction of 4-methoxyaniline with 2-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea.
科学研究应用
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-8-6-14(7-9-15)20-19(24)21-17-5-3-2-4-16(17)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCSAKBRFEKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)

![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)

![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)

